(2-Cyclopentylethyl)(methyl)amine
Overview
Description
(2-Cyclopentylethyl)(methyl)amine is a chemical compound with the molecular formula C8H17N. It is known for its potential therapeutic properties and has gained significant attention in the field of medicinal chemistry. This compound is also referred to as 2-cyclopentyl-N-methylethan-1-amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Cyclopentylethyl)(methyl)amine typically involves the alkylation of cyclopentylmethylamine with methyl iodide. This reaction is carried out under basic conditions using a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentylethyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides like methyl iodide are used in the presence of a strong base
Major Products Formed
Scientific Research Applications
(2-Cyclopentylethyl)(methyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2-Cyclopentylethyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with a simpler structure.
Cyclopentylamine (C5H9NH2): A primary amine with a cyclopentyl group.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups .
Uniqueness
(2-Cyclopentylethyl)(methyl)amine is unique due to its combination of a cyclopentyl group and a methyl group attached to the nitrogen atom. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclopentyl-N-methylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-9-7-6-8-4-2-3-5-8/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOXNRJXDYDFMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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